molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4

1-Azabicyclo[3.2.2]nonan-4-one

Cat. No. B3258610
CAS RN: 30708-54-4
M. Wt: 139.19 g/mol
InChI Key: QLOVQJFVRRNQPK-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonan-4-one is a chemical compound that falls under the category of heterocyclic compounds . It is synthesized by the reaction of quinuclidin-3-one with diazomethane .


Synthesis Analysis

The synthesis of 1-azabicyclo[3.2.2]nonan-4-one has been achieved by the reaction of quinuclidin-3-one with diazomethane . This synthesis presents considerable difficulties due to the fact that in the synthesis of these compounds by the intramolecular cyclization of the corresponding piperidine diesters, the thermodynamically more favorable processes of intermolecular polycondensation acquire a predominating nature .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.2.2]nonan-4-one is complex, with a bicyclic ring system. The reaction of quinuclidin-3-one with diazomethane results in the formation of this bicyclic structure .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 1-Azabicyclo[3.2.2]nonan-4-one is the reaction of quinuclidin-3-one with diazomethane . This reaction results in the formation of the bicyclic structure that characterizes this compound .

Scientific Research Applications

Antiprotozoal Applications

1-Azabicyclo[3.2.2]nonan-4-one and its derivatives have shown promising antiprotozoal activities. Studies have found these compounds to be effective against pathogens like Trypanosoma brucei rhodesiense, responsible for East African sleeping sickness, and Plasmodium falciparum K1, a strain resistant to common antimalarial drugs like chloroquine and pyrimethamine. These findings suggest their potential as lead compounds for developing new antiprotozoal therapies (Seebacher et al., 2005); (Seebacher et al., 2007); (Ahmad et al., 2016).

Future Directions

The future directions for research on 1-Azabicyclo[3.2.2]nonan-4-one could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. For example, new diaryl-substituted azabicyclo[3.2.2]nonanes have been synthesized and tested for their antiprotozoal activities , indicating potential for future research in this area.

properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVQJFVRRNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.2]nonan-4-one

Synthesis routes and methods

Procedure details

An ice-cooled solution (5° C.) of (trimethylsilyl)diazomethane/hexane (2 N, 30 mL, 60 mmol; Aldrich) under nitrogen was treated dropwise with a solution of quinuclidin-3-one (7500 mg, 60 mmol) in dry tetrahydrofuran (40 mL). Methanol (20 mL) was added, and the yellow solution was warmed to room temperature, stirred for 24 hours, and quenched to colorless by addition of acetic acid. After a few minutes, saturated aqueous sodium carbonate (15 mL) was added. The organic layer was separated, and the aqueous solution was extracted with methylene chloride (3×50 mL). The combined organic layer and extracts were dried over magnesium sulfate, and concentrated in vacuo to give the titled compound. The material was used directly for next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(trimethylsilyl)diazomethane hexane
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7500 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 2
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 3
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 4
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 5
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 6
1-Azabicyclo[3.2.2]nonan-4-one

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